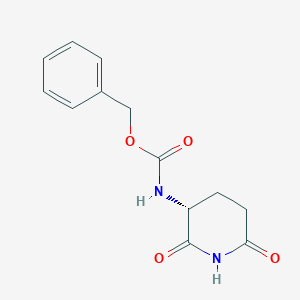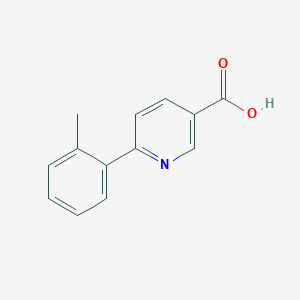
6-(o-Tolyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(o-Tolyl)nicotinic acid, also known as 6-(2-methylphenyl)nicotinic acid, is a compound with the molecular weight of 213.24 . It is a solid substance stored in dry conditions at room temperature .
Synthesis Analysis
While specific synthesis methods for 6-(o-Tolyl)nicotinic acid were not found, a general method for the synthesis of nicotine analogs involves the remodeling of (aza)indole/benzofuran skeletons . Another method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid .Molecular Structure Analysis
The molecular structure of 6-(o-Tolyl)nicotinic acid is represented by the linear formula C13H11NO2 . The InChI code for the compound is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
6-(o-Tolyl)nicotinic acid is a solid substance . It has a molecular weight of 213.24 . The compound’s InChI code is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .科学的研究の応用
Molecular Mechanisms and Receptor Activity
6-(o-Tolyl)nicotinic acid, also known as nicotinic acid, has been extensively studied for its interactions with various molecular mechanisms and receptors. Research has identified specific receptors such as GPR109A (also known as HM74A in humans and PUMA-G in mice) that mediate the anti-lipolytic effects of nicotinic acid in adipocytes. The binding of nicotinic acid to these receptors results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which leads to various lipid-modifying effects. For instance, nicotinic acid inhibits the progression of atherosclerosis independently of its lipid-modifying effects by activating GPR109A on immune cells, highlighting its potential anti-inflammatory properties (Lukasova et al., 2011; Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties
Studies have explored the structure-activity relationships of nicotinic acid derivatives, such as thionicotinic acid analogs. These compounds are known for their vasorelaxation properties and antioxidative activities. The vasorelaxation effect, mediated partially by endothelium-induced nitric oxide and prostacyclin, along with significant antioxidant properties, positions these analogs as potential therapeutics for various cardiovascular disorders (Prachayasittikul et al., 2010).
Interaction with Carbonic Anhydrase III
Nicotinic acid and its 6-substituted analogs have shown potential in inhibiting carbonic anhydrase III (CAIII), a pharmacological target for the management of dyslipidemia and cancer. Binding studies and molecular docking have demonstrated the significance of the carboxylic acid group and the presence of a hydrophobic group with a hydrogen bond acceptor at the pyridine's 6-position for enhanced activity. This interaction suggests the role of these compounds in therapeutic applications related to CAIII (Mohammad et al., 2017).
Superoxide Dismutase Mimetics
Copper complexes of nicotinic acid and other aromatic carboxylic acids have been synthesized and evaluated for their superoxide dismutase (SOD) mimetic activity. These complexes, particularly the copper complex of nicotinic-phthalic acids, exhibited significant SOD mimetic activity, indicating their potential as therapeutic agents. The study provides insights into the electronic structure and bioactive nature of these complexes, proposing their role in the development of metallovitamin-based therapeutics (Suksrichavalit et al., 2008).
Industrial Production and Applications
Nicotinic acid is an essential nutrient with various industrial applications. Methods for its ecological production from commercially available raw materials have been explored to meet the needs of green chemistry and reduce environmental burden. These methods focus on the production of nicotinic acid with potential industrial applications, highlighting its significance beyond pharmaceutical uses (Lisicki et al., 2022).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential risks . Hazard statements associated with the compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
6-(2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZQALHJPYJQFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609466 |
Source


|
| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(o-Tolyl)nicotinic acid | |
CAS RN |
175153-32-9 |
Source


|
| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

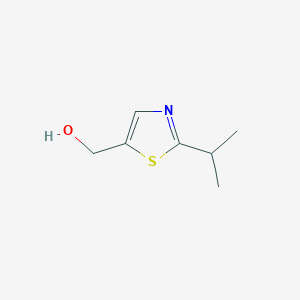
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
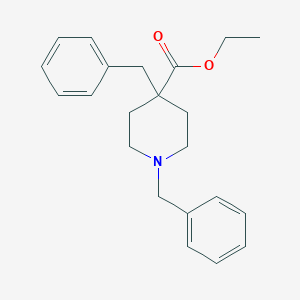
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
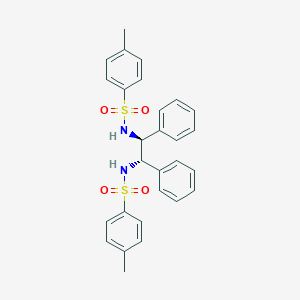
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
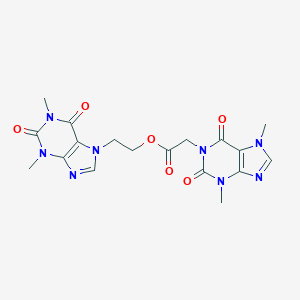


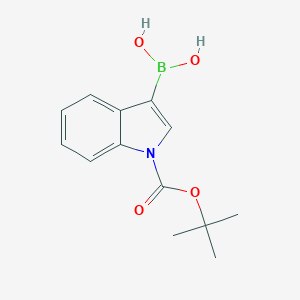
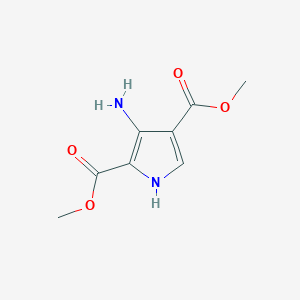
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
